molecular formula C12H24N2O B1492838 (4,4-Dimethyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol CAS No. 2090956-71-9

(4,4-Dimethyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol

Cat. No. B1492838
CAS RN: 2090956-71-9
M. Wt: 212.33 g/mol
InChI Key: QMTRWNSCRHODAR-UHFFFAOYSA-N
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Description

(4,4-Dimethyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol, also known as 4-methyl-4-piperidin-3-yl-methanol, is an organic compound with a wide range of applications in both scientific research and industrial processes. This compound is primarily used as a starting material for the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as an intermediate in the synthesis of various other compounds, including drugs, vitamins, and fragrances. This compound has been studied extensively in recent years due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

(4,4-Dimethyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol serves as a versatile intermediate in organic synthesis, particularly in the formation of complex heterocyclic compounds. Its unique structure allows for the construction of multisubstituted tetrahydropyridines through gold(I)-catalyzed cyclization of β-propargylamino acrylic derivatives. These tetrahydropyridines can be further transformed into substances with privileged pharmacophore scaffolds, demonstrating potential synthetic applications across various fields of chemical research (Matouš et al., 2020).

Crystal and Molecular Structure Studies

The compound's structural features have been elucidated through X-ray diffraction studies, revealing its crystallization in the monoclinic crystal system. Such structural insights are crucial for understanding the compound's reactivity and potential for forming further chemical derivatives. The piperidine ring's chair conformation and the distorted tetrahedral geometry around the S atom highlight its chemical versatility (Naveen et al., 2015).

Catalytic Applications

This compound's derivatives have shown promise in catalytic applications, including nickel complex catalysis for ethylene oligomerization. The synthesis of nickel complexes with bidentate N,O-type ligands demonstrates the compound's utility in facilitating chemical transformations, emphasizing its role in developing more efficient catalytic processes (Kermagoret & Braunstein, 2008).

Electrosynthesis

Electrochemical studies have explored the indirect oxidation of 1-N-substituted piperidin-4-ones, leading to α-hydroxyketals. These findings underscore the potential of this compound derivatives in electrosynthetic applications, offering a green and efficient pathway for obtaining valuable organic compounds (Elinson et al., 2006).

Ligand for Enantioselective Synthesis

The compound has also been utilized as a ligand in enantioselective synthesis, demonstrating its application in producing chiral propargylic sulfamidates with high yields and excellent enantioselectivities. This showcases its potential in asymmetric synthesis, contributing to the creation of enantiomerically pure compounds critical for pharmaceutical development (Munck et al., 2017).

properties

IUPAC Name

(4,4-dimethyl-1-piperidin-4-ylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-12(2)9-14(7-10(12)8-15)11-3-5-13-6-4-11/h10-11,13,15H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTRWNSCRHODAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1CO)C2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,4-Dimethyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol
Reactant of Route 2
(4,4-Dimethyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol
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(4,4-Dimethyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol
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(4,4-Dimethyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol
Reactant of Route 5
(4,4-Dimethyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol
Reactant of Route 6
(4,4-Dimethyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol

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